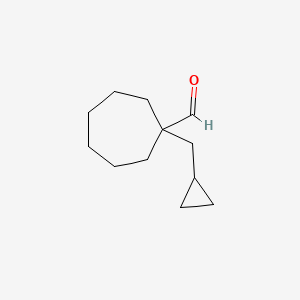

1-(Cyclopropylmethyl)cycloheptane-1-carbaldehyde

Description

Properties

Molecular Formula |

C12H20O |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

1-(cyclopropylmethyl)cycloheptane-1-carbaldehyde |

InChI |

InChI=1S/C12H20O/c13-10-12(9-11-5-6-11)7-3-1-2-4-8-12/h10-11H,1-9H2 |

InChI Key |

RYGHKWBJVXIFIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)(CC2CC2)C=O |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions:

| Step | Catalyst | Temperature | Pressure | Conversion | Selectivity |

|---|---|---|---|---|---|

| Cyclopropanecarboxaldehyde → Cyclopropylmethanol | Ni/Al₂O₃ (43% Ni) | 30°C | 4.45 bar | 71.9% | >99% |

Cycloheptane Ring Formation

The seven-membered ring is constructed via (3+2)-cycloaddition or Friedel-Crafts alkylation strategies. Scandium(III) triflate (2 mol%) catalyzes enantioselective Friedel-Crafts/Michael cascades, forming cycloheptane frameworks with cis-diastereomer dominance (up to 95:5 dr). Substituted alkenylanilines and methylidene malonates serve as substrates for these reactions.

Example Pathway:

- Substrate Activation : Cyclopropane-containing diene (e.g., 18 ) undergoes (3+2)-cycloaddition.

- Ring Expansion : Zwitterionic intermediate rearranges to cycloheptenedicarboxylate (19 ).

- Functionalization : Reduction and oxidation steps introduce the carbaldehyde group.

Aldehyde Group Introduction

The carbaldehyde moiety is introduced via oxidation or formylation :

- Oxidation : Primary alcohols (e.g., hydroxymethyl derivatives) are oxidized using pyridinium chlorochromate (PCC) or Swern conditions.

- Vilsmeier-Haack Reaction : Applicable to activated cycloheptane derivatives, though limited by the non-aromatic nature of the ring.

Final Coupling Strategies

A. Nucleophilic Alkylation

- Reagents : Cyclopropylmethyl bromide + Cycloheptane-1-carbaldehyde enolate.

- Conditions : LDA (lithium diisopropylamide), THF, −78°C.

B. Cross-Coupling Reactions

- Suzuki-Miyaura : Cyclopropylmethylboronic acid + Bromocycloheptanecarbaldehyde.

- Catalyst : Pd(PPh₃)₄, K₂CO₃, DME/H₂O.

Data Summary

| Method | Yield | Diastereoselectivity | Key Catalyst |

|---|---|---|---|

| (3+2)-Cycloaddition | 65–78% | 90:10 dr | Cu(II)/Cy-TOX |

| Friedel-Crafts/Michael | 72% | 95:5 dr | Sc(OTf)₃ |

| Suzuki-Miyaura | 60–68% | N/A | Pd(PPh₃)₄ |

Chemical Reactions Analysis

1-(Cyclopropylmethyl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The cyclopropylmethyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include mild to strong oxidizing or reducing agents, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

1-(Cyclopropylmethyl)cycloheptane-1-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.

Medicine: Research into its pharmacological properties could lead to the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Cyclopropylmethyl)cycloheptane-1-carbaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to elicit a biological response. The exact pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Compounds

Key Observations:

Substituent Effects :

- The cyclopropylmethyl group in the target compound introduces significant steric hindrance and ring strain, which may reduce reaction rates in nucleophilic additions compared to the smaller methoxy group in 1-methoxycycloheptane-1-carbaldehyde .

- The methoxy group (electron-donating) could stabilize the aldehyde via resonance, whereas the cyclopropylmethyl group (electron-neutral but bulky) may favor steric shielding of the reactive site.

Ring Size and Conformation: The 7-membered cycloheptane ring in the target compound allows for greater conformational flexibility compared to the 5-membered cyclopentane in 1-methylcyclopentanol . Larger rings typically exhibit reduced ring strain but increased solubility in nonpolar solvents.

Functional Group Reactivity: The aldehyde group in the target compound is more reactive toward nucleophiles (e.g., Grignard reagents) than the alcohol group in 1-methylcyclopentanol, which requires activation for oxidation or substitution .

Biological Activity

1-(Cyclopropylmethyl)cycloheptane-1-carbaldehyde is a cyclic aldehyde with potential biological activities that warrant detailed investigation. This compound features a cycloheptane ring and a cyclopropylmethyl group, which may influence its interactions with biological targets. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

1-(Cyclopropylmethyl)cycloheptane-1-carbaldehyde may exhibit various biological activities through different mechanisms:

- Enzyme Inhibition : It has been suggested that compounds with similar structures can inhibit enzymes involved in metabolic pathways, potentially affecting processes like cell signaling and metabolism.

- Receptor Binding : The compound might interact with specific receptors, modulating their activity. This can lead to various physiological effects, depending on the receptor type.

Case Studies and Research Findings

-

Inhibition of Lysine-Specific Demethylase 1 (LSD1) :

- A study indicated that cyclopropanamine derivatives, closely related to 1-(Cyclopropylmethyl)cycloheptane-1-carbaldehyde, show significant inhibitory action against LSD1, an enzyme linked to several neurodegenerative diseases and cancers. The inhibition of LSD1 can lead to altered gene expression profiles beneficial in therapeutic contexts .

-

Cytotoxicity and Cell Viability :

- Research involving similar compounds demonstrated varying degrees of cytotoxicity across different cell lines (HT-22 and BV-2). Compounds were tested at concentrations ranging from 0.1 to 100 µM, revealing that certain derivatives maintain cell viability while exhibiting effective kinase inhibition . This suggests that 1-(Cyclopropylmethyl)cycloheptane-1-carbaldehyde could be evaluated for its safety profile in cellular models.

-

GSK-3β Inhibition :

- Compounds with structural similarities have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key player in various signaling pathways, including those involved in neurodegenerative diseases . The inhibition of GSK-3β can lead to reduced tau hyperphosphorylation, which is a hallmark of Alzheimer's disease.

Summary of Biological Activities

| Compound | Target Enzyme/Receptor | Activity Type | IC50 (µM) |

|---|---|---|---|

| 1-(Cyclopropylmethyl)cycloheptane-1-carbaldehyde | LSD1 | Inhibitory | Not yet determined |

| Similar Cyclopropanamine Derivatives | GSK-3β | Inhibitory | Ranges from 10 to 1314 |

| Cycloheptane Derivative | Various Kinases | Cytotoxicity | Variable |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Cyclopropylmethyl)cycloheptane-1-carbaldehyde?

- Methodology : The compound can be synthesized via alkylation of cycloheptanone derivatives. A typical approach involves:

Alkylation : Deprotonation of cycloheptanone using a strong base (e.g., NaH or KOtBu), followed by reaction with cyclopropylmethyl iodide to introduce the substituent.

Oxidation : Conversion of the intermediate alcohol to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid over-oxidation to carboxylic acids.

- Key Considerations : Steric hindrance from the cyclopropylmethyl group may require optimized reaction temperatures (e.g., 0–25°C) and extended reaction times .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

- Methodology :

- NMR Spectroscopy : H and C NMR to confirm the aldehyde proton (δ 9.5–10.5 ppm) and cyclopropane ring protons (δ 0.5–1.5 ppm).

- IR Spectroscopy : Stretch at ~1700–1720 cm (C=O of aldehyde) and ~2800 cm (C-H of cyclopropane).

- Mass Spectrometry : Molecular ion peak at m/z 194 (CHO) to verify molecular weight .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropylmethyl group influence reactivity in nucleophilic additions?

- Methodology :

- Kinetic Studies : Compare reaction rates of 1-(Cyclopropylmethyl)cycloheptane-1-carbaldehyde with non-substituted analogs (e.g., cycloheptanecarbaldehyde) in nucleophilic additions (e.g., Grignard reactions).

- Computational Modeling : Density Functional Theory (DFT) to analyze electron distribution and steric maps.

- Data Interpretation : Reduced reactivity due to steric shielding of the aldehyde group and electron-withdrawing effects of the cyclopropane ring .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Meta-Analysis : Cross-reference datasets from enzyme inhibition assays (e.g., aldehyde dehydrogenase) to identify variability sources (e.g., solvent polarity, pH).

- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., PBS buffer, 37°C).

- Structural Analog Comparison : Compare with 1-(Ethyl)cycloheptane-1-carbaldehyde to isolate cyclopropane-specific effects .

Q. How can reaction conditions be optimized for asymmetric synthesis of derivatives?

- Methodology :

- Catalytic Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective aldol reactions.

- Design of Experiments (DoE) : Use factorial design to optimize temperature, catalyst loading, and solvent polarity (e.g., toluene vs. THF).

- Analytical Validation : Chiral HPLC or polarimetry to quantify enantiomeric excess .

Research Gaps and Future Directions

- Mechanistic Insights : Further kinetic studies to map energy profiles of cyclopropane ring-opening reactions under catalytic conditions .

- Biological Target Identification : Use proteomics to identify off-target interactions in enzyme inhibition assays .

- Environmental Impact : Assess biodegradability via OECD 301F tests due to potential aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.